molecular formula C12H19NO5 B2556966 6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 1803608-20-9

6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B2556966
CAS No.: 1803608-20-9
M. Wt: 257.286
InChI Key: KOEYCRLDXMOAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid (CAS: 1314388-77-6) is a spirocyclic compound featuring a bicyclic system with oxygen (2-oxa) and nitrogen (6-aza) atoms. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, while the carboxylic acid enables further functionalization. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol .

This compound is widely used in pharmaceutical research as a heterocyclic building block, particularly for synthesizing peptidomimetics and constrained analogs.

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-4-8(9(14)15)12(5-13)6-17-7-12/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEYCRLDXMOAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)COC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Spirocyclic Core Formation

The spiro[3.4]octane scaffold is central to this compound’s structure. Source demonstrates a dianion alkylation approach for analogous spirocyclic oxindoles, where ethyl 2-oxindoline-5-carboxylate undergoes alkylation with 1,4-dibromobutane to form a six-membered ring. While this method targets indoline-derived spirocycles, its principles apply to azaspiro systems. Key modifications include:

  • Base selection : Lithium hexamethyldisilazide (LiHMDS) generates a dianion intermediate, enabling nucleophilic attack on dihaloalkanes.
  • Solvent optimization : Tetrahydrofuran (THF) at −78°C minimizes side reactions, achieving 73% yield in model systems.

For 2-oxa-6-azaspiro[3.4]octane derivatives, cyclization often employs epoxy or lactone precursors. Source reports the use of tert-butyl hypochlorite and ethyl(methylthio)acetate to form azaspiro[2.5]octane intermediates, though ring size adjustments are necessary for [3.4] systems.

Oxidation of Hydroxyl Intermediates

A critical step in synthesizing the carboxylic acid moiety involves oxidizing alcohol precursors. Source details the Dess-Martin periodinane (DMP)-mediated oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate to its ketone derivative. Adapting this protocol:

  • Substrate preparation : tert-Butyl 6-hydroxy-2-oxa-6-azaspiro[3.4]octane-8-carboxylate is synthesized via spirocyclization.
  • Oxidation conditions : DMP (1.06 equiv) in dichloromethane at 0°C for 30 minutes, followed by sodium bicarbonate quenching, yields 73% of the ketone intermediate.
  • Carboxylic acid formation : Subsequent Jones oxidation (CrO3/H2SO4) or ozonolysis converts the ketone to the carboxylic acid, though yields require optimization.

Ester Hydrolysis for Carboxylic Acid Generation

Source highlights ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate as a direct precursor. Hydrolysis under basic conditions (NaOH, H2O/EtOH, reflux) or acidic conditions (H2SO4, H2O) affords the carboxylic acid. Key parameters include:

  • Reaction time : 12–24 hours for complete conversion.
  • Yield : 85–92% after recrystallization.
  • Protection group compatibility : The tert-butoxycarbonyl (Boc) group remains stable under hydrolysis conditions, avoiding side reactions.

Boc Protection and Final Purification

Introducing the Boc group early in the synthesis ensures amine protection during subsequent steps. Source confirms the stability of the Boc-protected intermediate during oxidation and hydrolysis. Final purification typically employs:

  • Flash chromatography : Silica gel with ethyl acetate/heptane gradients (10–50%) removes non-polar impurities.
  • Recrystallization : Ethyl acetate/hexane mixtures yield crystalline product with ≥95% purity.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Dianion alkylation Cyclization, oxidation, hydrolysis 35 Scalable, minimal chromatography Low overall yield
DMP oxidation Hydroxyl oxidation, Boc retention 73 High intermediate yield Requires toxic reagents
Ester hydrolysis Direct precursor conversion 85–92 High efficiency Precursor synthesis complexity

Mechanistic Insights and Side Reactions

  • Epoxide ring-opening : Competing pathways during cyclization may form undesired regioisomers. Source notes that steric effects favor [3.4] over [2.5] spirocycles when using bulkier dihaloalkanes.
  • Over-oxidation : Jones oxidation risks degrading the spirocyclic core; controlled conditions (0°C, stoichiometric CrO3) mitigate this.
  • Boc deprotection : Acidic conditions (e.g., TFA) prematurely remove Boc groups, necessitating pH monitoring during hydrolysis.

Industrial-Scale Considerations

Large-scale production prioritizes cost and safety:

  • DMP alternatives : TEMPO/NaClO/KBr systems offer greener oxidation but require longer reaction times.
  • Solvent recovery : THF and ethyl acetate are distilled and reused, reducing waste.
  • Crystallization optimization : Seeding with pure product improves crystal uniformity and filtration rates.

Chemical Reactions Analysis

Types of Reactions

6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • CAS Number : 1803608-20-9

The structure of the compound features a spirocyclic framework that contributes to its unique reactivity and biological activity.

Organic Synthesis

6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid serves as a versatile intermediate in organic synthesis. Its spirocyclic structure allows for the development of complex molecules through various transformations, including:

  • Alkylation Reactions : The compound can undergo alkylation to introduce different substituents, enhancing its utility in synthesizing diverse chemical entities.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals:

  • Antiviral Agents : Research indicates that derivatives of spirocyclic compounds, including this one, show promise as antiviral agents. For instance, related compounds have been synthesized as part of the development process for antiviral drugs like ledipasvir, which is used to treat hepatitis C virus infections .

Enantioselective Synthesis

The compound has been utilized in enantioselective synthesis processes, which are critical for producing chiral molecules with specific biological activities:

  • Chiral Proline Scaffolds : A notable application involves the synthesis of (S)-4-methyleneproline scaffolds using this compound as a precursor. This method demonstrates its role in creating chiral centers essential for drug development .

Case Study 1: Synthesis of Antiviral Compounds

A study conducted by researchers focused on utilizing this compound as an intermediate in synthesizing antiviral agents. The research highlighted how modifications to the spirocyclic framework led to enhanced antiviral activity against hepatitis C virus, demonstrating the compound's potential in pharmaceutical applications .

Case Study 2: Development of Chiral Molecules

Another significant study explored the use of this compound in the enantioselective synthesis of chiral proline derivatives. The researchers reported high yields and selectivity, showcasing the compound's utility in producing biologically relevant chiral scaffolds that can be further developed into therapeutic agents .

Mechanism of Action

The mechanism of action of 6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive functional groups that can participate in further chemical reactions. The spirocyclic structure imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities:

Compound Name Key Features Molecular Formula CAS Number Molecular Weight (g/mol)
6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid Boc-protected amine, oxa ring, carboxylic acid C₁₃H₂₁NO₄ 1314388-77-6 255.31
2-[(tert-Butoxy)carbonyl]-6,6-dioxo-6λ⁶-thia-2-azaspiro[3.4]octane-8-carboxylic acid Sulfone (6,6-dioxo-thia) replaces oxa; electron-withdrawing sulfone group C₁₂H₁₉NO₆S 1453315-60-0 305.35
2-[(tert-Butoxy)carbonyl]-8-fluoro-6,6-dioxo-6λ⁶-thia-2-azaspiro[3.4]octane-8-carboxylic acid Additional fluorine substituent; sulfone and fluorine enhance polarity C₁₂H₁₈FNO₆S - 323.34
2-[(tert-Butoxy)carbonyl]-6-Fmoc-2,6-diazaspiro[3.4]octane-8-carboxylic acid Dual Boc and Fmoc protection; diaza structure for orthogonal deprotection C₂₇H₃₀N₂O₆ 2172229-46-6 478.54
6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid Benzyl substituent; diaza system for chelation potential C₁₉H₂₆N₂O₄ 1823807-74-4 346.42

Physicochemical and Reactivity Differences

  • Electron-Withdrawing Groups : Sulfone-containing analogs (e.g., CAS 1453315-60-0) exhibit increased electrophilicity compared to the oxa-based parent compound, influencing reactivity in nucleophilic substitutions .
  • Fluorine Substitution : Fluorinated derivatives (e.g., ) enhance metabolic stability and lipophilicity, critical for optimizing drug candidates .
  • Orthogonal Protection : Compounds with both Boc and Fmoc groups (e.g., CAS 2172229-46-6) enable sequential deprotection strategies, advantageous in peptide synthesis .

Research Findings and Case Studies

Spirocyclic Frameworks in Drug Discovery

Spirocyclic compounds like the parent molecule are prized for their conformational rigidity , which reduces entropic penalties during target binding. For example, demonstrates the use of similar oxa-azaspiro structures to synthesize bioactive molecules with benzothiazole moieties, highlighting their role in developing kinase inhibitors .

Biological Activity

6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid is a synthetic organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into the compound's biological activity, synthesis, and applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NO5C_{12}H_{19}NO_5, with a molecular weight of 243.26 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various solvents, making it suitable for diverse chemical applications .

Research indicates that compounds with spirocyclic structures, such as this compound, may exhibit significant biological activities due to their ability to interact with various biological targets. The presence of both oxa and aza functionalities contributes to its reactivity and potential as a pharmacological agent.

  • Antiviral Activity : Preliminary studies suggest that similar compounds have been utilized in the synthesis of antiviral agents, particularly those targeting hepatitis C virus (HCV). The structural characteristics of spirocyclic compounds can enhance binding affinity to viral proteins .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor due to its structural features that allow it to fit into enzyme active sites, thereby blocking substrate access or catalysis.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Spirocyclic Core : This is achieved through cyclization reactions involving amino alcohols or amino acid derivatives.
  • Introduction of the Boc Protecting Group : The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base such as triethylamine.
  • Functionalization : Final steps may include oxidation or further functionalization to yield the desired carboxylic acid .

Case Studies and Research Findings

Several studies highlight the biological activity and applications of compounds related to this compound:

StudyFocusFindings
Synthesis of Antiviral AgentsDemonstrated that spirocyclic compounds can serve as precursors for potent antiviral drugs with low IC50 values against HCV.
Enzyme Interaction StudiesInvestigated the binding interactions between spirocyclic compounds and specific enzymes, suggesting potential for drug development in enzyme inhibition.
Structural AnalysisAnalyzed the structural features that contribute to the reactivity and biological activity of spirocyclic compounds, supporting their use in medicinal chemistry.

Applications in Medicinal Chemistry

The unique structural features of this compound position it as a promising candidate for further exploration in medicinal chemistry:

  • Drug Development : Its potential as a building block for synthesizing new therapeutic agents.
  • Biological Research : Utilized in studies examining enzyme mechanisms and protein-ligand interactions.

Q & A

Q. How to design analogs with improved solubility for biological assays?

  • Modifications :
  • Replace tert-butyl with PEG-based groups.
  • Introduce polar substituents (e.g., hydroxyl or amine) at non-critical positions while retaining spirocyclic rigidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.